

Comprehensive Spectroscopic Characterization of Benzyl 5-hydroxypentanoate: A Comparative Guide

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Compound of Interest

Compound Name: Benzyl 5-hydroxypentanoate

Cat. No.: B121578

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For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a detailed characterization of **Benzyl 5-hydroxypentanoate** using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. While ¹³C NMR data was not available in the searched resources, this guide offers a thorough analysis based on the proton NMR spectrum and compares this powerful technique with other analytical methods.

¹H NMR Spectroscopic Data of Benzyl 5hydroxypentanoate

The ¹H NMR spectrum of **Benzyl 5-hydroxypentanoate** provides distinct signals that correspond to the different proton environments in the molecule, confirming its structure. The data, acquired in deuterated chloroform (CDCl₃) at 300 MHz, is summarized below.



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.38-7.26	multiplet	-	5H	Aromatic protons (C ₆ H ₅)
5.12	singlet	-	2H	Benzyl CH ₂ protons (O-CH ₂ - Ph)
3.64	triplet	6.3	2H	CH ₂ protons adjacent to hydroxyl group (HO-CH ₂)
2.41	triplet	7.2	2H	CH ₂ protons adjacent to carbonyl group (C(=O)-CH ₂)
1.80-1.71	multiplet	-	2H	Methylene protons (HO- CH2-CH2)
1.64-1.54	multiplet	-	ЗН	Methylene protons (C(=O)- CH2-CH2) and OH proton

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a cornerstone for structural elucidation, other techniques can provide complementary information.



Technique	Information Provided	Advantages	Limitations
¹ H NMR Spectroscopy	Precise proton environment, connectivity through coupling	Unambiguous structural determination, non- destructive	Requires deuterated solvents, larger sample amounts may be needed for less sensitive nuclei
Infrared (IR) Spectroscopy	Presence of functional groups (e.g., -OH, C=O)	Fast, requires small sample amount, versatile for solid and liquid samples	Does not provide detailed structural connectivity
Mass Spectrometry (MS)	Molecular weight and fragmentation pattern	High sensitivity, provides molecular formula information	Isomeric compounds can be difficult to distinguish, fragmentation can be complex
Gas Chromatography (GC)	Purity and retention time	Excellent for separating volatile compounds, quantitative analysis	Not suitable for non- volatile or thermally labile compounds

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a ¹H NMR spectrum.

- 1. Sample Preparation:
- Weigh approximately 5-10 mg of **Benzyl 5-hydroxypentanoate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- 2. Instrument Setup:



- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity.
- 3. Data Acquisition:
- Set the spectrometer to a frequency of 300 MHz for ¹H nuclei.
- Acquire the spectrum using a standard single-pulse experiment.
- Typical parameters include a spectral width of 12-16 ppm, a pulse width of 90°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- 4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Workflow for Compound Characterization

The logical flow for identifying and characterizing a chemical compound like **Benzyl 5-hydroxypentanoate** is illustrated in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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